LY3154207 - 1638667-79-4

LY3154207

Catalog Number: EVT-274059
CAS Number: 1638667-79-4
Molecular Formula: C24H29Cl2NO3
Molecular Weight: 450.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Y3154207 is a novel, potent, and subtype selective human D1 positive allosteric modulator (PAM) with minimal allosteric agonist activity (EC50 = 3 nM). In contrast to orthosteric agonists, LY3154207 showed a distinct pharmacological profile without a bell-shaped dose-response relationship or tachyphylaxis in preclinical models. Identification of a crystalline form of free LY3154207 from the discovery lots was not successful. Instead, a novel cocrystal form with superior solubility was discovered and determined to be suitable for development. LY3154207 is now in clinical development as a potential first-in-class D1 PAM for Lewy body dementia.
Overview

LY3154207, also known as Mevidalen, is a novel small molecule classified as a positive allosteric modulator of the dopamine receptor D1. This compound is being developed primarily for the treatment of neurodegenerative conditions such as Parkinson's disease dementia and dementia with Lewy bodies. The chemical structure of LY3154207 is defined as 2-(2,6-dichlorophenyl)-1-[(1S,3R)-3,4-dihydro-3-(hydroxymethyl)-5-(3-hydroxy-3-methylbutyl)-1-methyl-2(1H)-isoquinolinyl]ethanone. Its unique mechanism enhances the receptor's affinity for dopamine without exhibiting the typical dose-response relationship seen in traditional agonists, making it a promising candidate in clinical settings .

Synthesis Analysis

The synthesis of LY3154207 involves several key steps that utilize advanced organic chemistry techniques. The process begins with the construction of the tetrahydroisoquinoline core, which is then modified to introduce various functional groups that enhance its pharmacological profile. Notably, the synthesis includes:

  • Key Intermediates: The synthesis employs intermediates such as 3-hydroxymethyl-1-methyl-3,4-dihydroisoquinoline.
  • Cocrystallization: A significant aspect of its development was the discovery of a cocrystal form that exhibited improved solubility compared to the free base form. This cocrystal has been deemed suitable for further development and clinical trials .
Molecular Structure Analysis

The molecular structure of LY3154207 reveals an unusual boat conformation, which is significant for its binding interactions with the dopamine D1 receptor. Key structural features include:

  • Dichlorophenyl Group: This moiety contributes to the compound's lipophilicity and receptor binding affinity.
  • Hydroxymethyl Substituent: This group plays a crucial role in modulating receptor activity and enhancing selectivity.
  • Crystallographic Data: Studies have provided detailed crystallographic data that elucidate the binding pose of LY3154207 within the D1 receptor, supporting its classification as a positive allosteric modulator .
Chemical Reactions Analysis

LY3154207 undergoes various chemical reactions during its synthesis and potential metabolic pathways. The primary reactions include:

  • Nucleophilic Substitution: Key steps involve nucleophilic attacks on electrophilic centers within intermediates to form the final product.
  • Metabolic Stability: In vitro studies suggest that LY3154207 exhibits favorable metabolic stability, with minimal degradation observed in liver microsomal assays .
Mechanism of Action

LY3154207 functions as a positive allosteric modulator at the dopamine D1 receptor. Its mechanism involves:

  • Enhancement of Dopamine Binding: By increasing the receptor's affinity for dopamine, LY3154207 amplifies dopaminergic signaling without directly activating the receptor itself.
  • Distinct Pharmacological Profile: Unlike traditional agonists, LY3154207 does not induce rapid tolerance or exhibit an inverted U-shaped dose-response curve, which are common issues with direct agonists .
Physical and Chemical Properties Analysis

The physical and chemical properties of LY3154207 are crucial for its development and application:

  • Solubility: The cocrystal form shows enhanced solubility compared to its free base form, facilitating better bioavailability.
  • Stability: Preliminary studies indicate that LY3154207 maintains structural integrity under physiological conditions, which is vital for therapeutic efficacy.
  • Pharmacokinetics: Data from clinical trials indicate a favorable pharmacokinetic profile with manageable side effects, making it suitable for long-term administration in patients .
Applications

LY3154207 is primarily being investigated for its therapeutic potential in treating:

  • Parkinson's Disease Dementia: By enhancing dopaminergic signaling, it aims to alleviate cognitive impairments associated with this condition.
  • Dementia with Lewy Bodies: The drug's mechanism may provide symptomatic relief in patients suffering from this specific type of dementia.

Currently, LY3154207 is undergoing phase 2 clinical trials to evaluate its safety and efficacy in these populations .

Introduction to LY3154207: Pharmacological Significance

Chemical Identity and Nomenclature of LY3154207

LY3154207 is chemically designated as 2-(2,6-dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one with the molecular formula C₂₄H₂₉Cl₂NO₃ [1] [5]. Key physicochemical properties include:

Table 1: Chemical Characterization of LY3154207

PropertyValue
Molecular Weight450.40 g/mol
CAS Number (free base)1638667-79-4
CAS Number (HBA cocrystal)1638669-32-5
Chiral Centers(1S,3R) configuration
Solubility ProfileHighly soluble in DMSO (110 mg/mL)

The compound exhibits stereospecific activity, with the (1S,3R) enantiomer demonstrating optimal D1 receptor binding [5]. Discovery-stage crystallization challenges led to development of a novel hydroxybenzoic acid (HBA) cocrystal form that enhances aqueous solubility and bioavailability [5] [7]. Pharmacologically, LY3154207 demonstrates sub-nanomolar potency (EC₅₀ = 3 nM at human D1 receptors) and >1000-fold selectivity over other dopamine receptor subtypes and unrelated targets [1] [5]. Species-dependent activity variations are notable, with lower potency at murine D1 receptors (EC₅₀ = 62.1 nM) compared to primate receptors [1].

Historical Development of Dopamine D1 Receptor Modulators

The evolution of D1 receptor targeting progressed through distinct eras:

  • Catechol Agonists Era (1980s-2000s): Early orthosteric agonists like dihydrexidine and SKF-38393 featured catechol structures mimicking dopamine. While pharmacologically active, they exhibited poor oral bioavailability, rapid metabolism, and bell-shaped dose-response curves that limited clinical utility [8].

  • Non-Catechol Agonists (2010s): Compounds like PF-06649751 and dinapsoline addressed metabolic limitations through non-catechol chemotypes. Though clinically trialed in Parkinson's disease, they retained fundamental limitations of orthosteric agonism, including tachyphylaxis and inverted U-shaped dose responses that compromised efficacy at higher doses [8].

  • Allosteric Modulators (2017-present): Discovery of tetrahydroisoquinoline-based PAMs (DETQ, mevidalen) revolutionized the field. These compounds bind an intracellular allosteric site distinct from the orthosteric binding pocket, enhancing dopamine affinity without intrinsic agonism [5] [8]. LY3154207 emerged from systematic optimization of DETQ, improving human D1 potency 10-fold while maintaining negligible activity at D2-like receptors [5].

Table 2: Evolution of D1 Receptor-Targeting Compounds

GenerationRepresentative CompoundsKey LimitationsAdvancements in LY3154207
Catechol AgonistsSKF-81297, DihydrexidinePoor oral bioavailability; Rapid metabolismOral bioavailability; Stable metabolism
Non-Catechol AgonistsPF-06649751, DinapsolineTachyphylaxis; Inverted U-shaped responseLinear dose-response; No tachyphylaxis
Allosteric ModulatorsDETQ, MevidalenSpecies-specific potency variationsOptimized human D1 potency (EC₅₀=3 nM)

LY3154207's development overcame prior candidates' limitations by demonstrating linear dose-response in preclinical models and absence of tolerance development upon repeated dosing [5]. Its cocrystal formulation further optimized pharmaceutical properties for clinical translation [7].

Rationale for Targeting Dopamine D1 Receptors in Neuropsychiatric Disorders

The therapeutic rationale for LY3154207 stems from three key neurobiological principles:

  • Neuroanatomical Distribution: D1 receptors demonstrate high density in the mesocortical pathway, particularly the prefrontal cortex (PFC), where they regulate working memory, executive function, and attention [2] [8]. Unlike D2 receptors prevalent in striatal regions, cortical D1 expression positions LY3154207 for cognitive enhancement without exacerbating motor complications [4].

  • Pathophysiological Basis: Lewy body dementias and Parkinson's disease feature profound cortical dopamine depletion. Postmortem studies show 50-80% dopamine reduction in PFC of dementia patients, correlating with cognitive impairment severity. Unlike D2-targeting agents that primarily address motor symptoms, D1 potentiation addresses both cognitive decline and motor dysfunction [2] [4].

  • Mechanistic Advantages: As a PAM, LY3154207 demonstrates activity-dependent potentiation – enhancing dopamine signaling only when and where endogenous dopamine is released. This contrasts with orthosteric agonists that indiscriminately activate receptors, explaining LY3154207's absence of inverted U-shaped dose responses in cognition tests and lack of tachyphylaxis in 14-day clinical studies [5] [8].

Functionally, LY3154207 amplifies dopamine's affinity for D1 receptors 3-5 fold, increasing cAMP production and downstream signaling [5]. Importantly, it enhances cortical acetylcholine release, a mechanism critical for cognitive benefits observed in preclinical models [8]. Clinical validation comes from Phase I studies where LY3154207 administration significantly improved Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) motor examination scores in Parkinson's patients compared to placebo [2]. Current Phase II trials focus on Lewy body dementia, leveraging D1 PAMs' dual potential to address both cognitive and motor symptoms where existing therapies (e.g., acetylcholinesterase inhibitors) show limited efficacy or risk worsening parkinsonism [4] [8].

Properties

CAS Number

1638667-79-4

Product Name

LY3154207

IUPAC Name

2-(2,6-dichlorophenyl)-1-[(1S,3R)-3-(hydroxymethyl)-5-(3-hydroxy-3-methylbutyl)-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]ethanone

Molecular Formula

C24H29Cl2NO3

Molecular Weight

450.4 g/mol

InChI

InChI=1S/C24H29Cl2NO3/c1-15-18-7-4-6-16(10-11-24(2,3)30)19(18)12-17(14-28)27(15)23(29)13-20-21(25)8-5-9-22(20)26/h4-9,15,17,28,30H,10-14H2,1-3H3/t15-,17+/m0/s1

InChI Key

XHCSBQBBGNQINS-DOTOQJQBSA-N

SMILES

CC1C2=CC=CC(=C2CC(N1C(=O)CC3=C(C=CC=C3Cl)Cl)CO)CCC(C)(C)O

Solubility

Soluble in DMSO

Synonyms

LY3154207; LY-3154207; LY 3154207;

Canonical SMILES

CC1C2=CC=CC(=C2CC(N1C(=O)CC3=C(C=CC=C3Cl)Cl)CO)CCC(C)(C)O

Isomeric SMILES

C[C@H]1C2=CC=CC(=C2C[C@@H](N1C(=O)CC3=C(C=CC=C3Cl)Cl)CO)CCC(C)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.